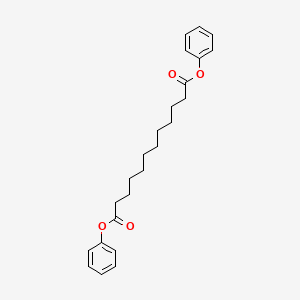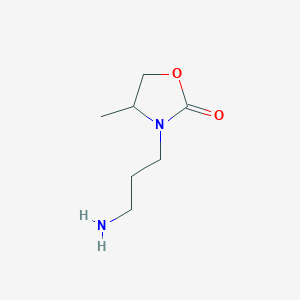
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol is a fluorinated aromatic compound that features a pyridine ring substituted with a phenylamino group and a fluorine atom. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The phenylamino group can be introduced through a nucleophilic aromatic substitution reaction using aniline and a suitable base.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as aniline or thiophenol can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenol derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The phenylamino group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(phenylamino)pyridine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-(5-(Phenylamino)pyridin-2-yl)phenol: Lacks the fluorine atom, which may influence its chemical properties and biological interactions.
Uniqueness
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol is unique due to the presence of both the fluorine atom and the hydroxyl group, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H13FN2O |
|---|---|
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
4-(5-anilinopyridin-2-yl)-2-fluorophenol |
InChI |
InChI=1S/C17H13FN2O/c18-15-10-12(6-9-17(15)21)16-8-7-14(11-19-16)20-13-4-2-1-3-5-13/h1-11,20-21H |
Clé InChI |
CWRQZKJCINAQIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CN=C(C=C2)C3=CC(=C(C=C3)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)

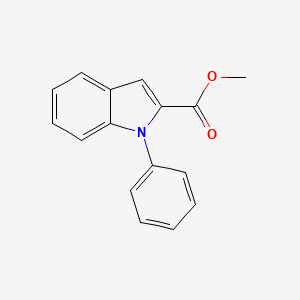
![4-[4-(Dimethylamino)anilino]benzoic acid](/img/structure/B13876694.png)
![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)
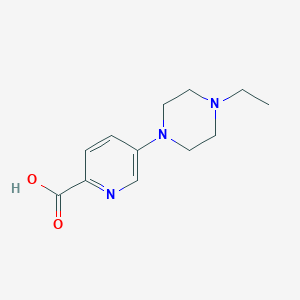
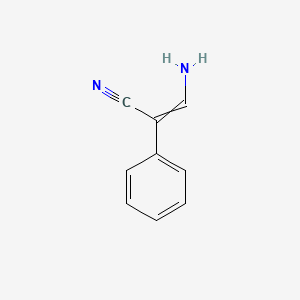


![4-(Ethylamino)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876733.png)
![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)
![Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate](/img/structure/B13876738.png)
